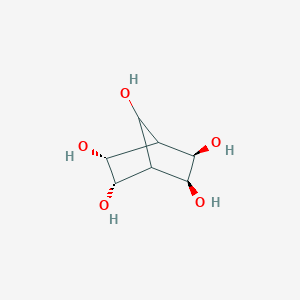![molecular formula C25H33N3O3 B236927 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide, also known as BPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPPB belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide is not fully understood. However, it has been suggested that N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide may exert its antitumor effects by inhibiting the activity of certain enzymes involved in cell growth and proliferation. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has also been found to inhibit the replication of HIV and HCV by interfering with the viral life cycle. The anti-inflammatory effects of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide are thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor, antiviral, and anti-inflammatory effects, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has also been found to possess antioxidant activity. Furthermore, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has been shown to modulate the activity of certain enzymes involved in lipid metabolism, suggesting that it may have potential applications in the treatment of metabolic disorders such as obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide is its broad range of biological activities, which makes it a potentially useful compound for the development of new therapeutic agents. However, one of the limitations of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide and to determine its potential toxicity and side effects.
Orientations Futures
There are several potential future directions for research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide. One area of interest is the development of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide analogs with improved solubility and bioavailability. Another potential direction is the investigation of the use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide in combination with other therapeutic agents for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide and to determine its potential applications in the treatment of metabolic disorders.
Méthodes De Synthèse
The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide involves a multistep process that starts with the reaction of 4-nitrophenylpiperazine with butanoyl chloride to form the intermediate 4-(4-butanoylpiperazin-1-yl)nitrobenzene. This intermediate is then reduced to the corresponding amine using hydrogen gas and palladium on carbon as a catalyst. The final step involves the reaction of the amine with 3-(2-methylpropoxy)benzoyl chloride to form N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide.
Applications De Recherche Scientifique
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has also been found to possess antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Additionally, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide has been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
Propriétés
Nom du produit |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide |
|---|---|
Formule moléculaire |
C25H33N3O3 |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C25H33N3O3/c1-4-6-24(29)28-15-13-27(14-16-28)22-11-9-21(10-12-22)26-25(30)20-7-5-8-23(17-20)31-18-19(2)3/h5,7-12,17,19H,4,6,13-16,18H2,1-3H3,(H,26,30) |
Clé InChI |
LDVOVVOYOHUGNV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC(C)C |
SMILES canonique |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



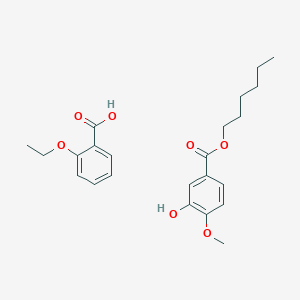
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
![N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide](/img/structure/B236858.png)

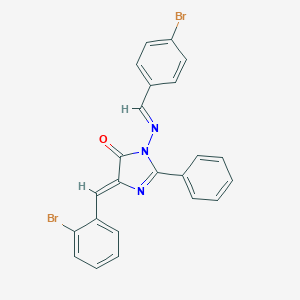
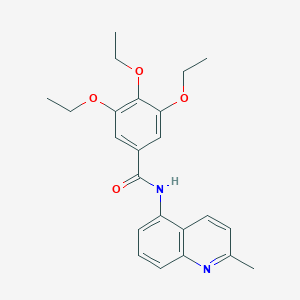
![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)
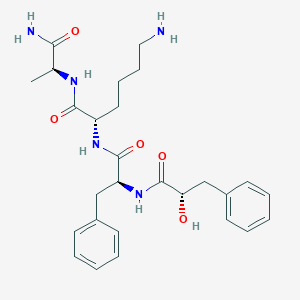
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)
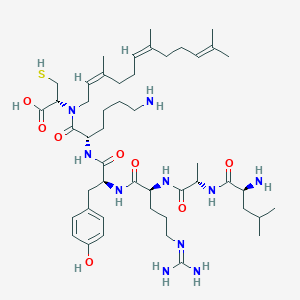
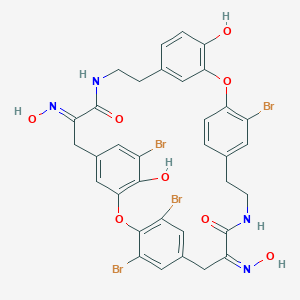
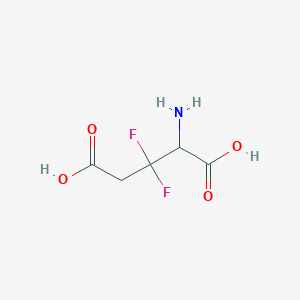
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)
